Triisooctadecyl benzene-1,2,4-tricarboxylate
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Overview
Description
Triisooctadecyl benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C63H114O6 and a molecular weight of 967.57566 g/mol . It is categorized as a heterocyclic organic compound and is known for its unique structural properties. This compound is often used in various industrial and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisooctadecyl benzene-1,2,4-tricarboxylate is typically synthesized through esterification reactions. The process involves the reaction of benzene-1,2,4-tricarboxylic acid with isooctadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in high-temperature reactors with continuous stirring to maintain uniformity. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triisooctadecyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted esters from substitution reactions .
Scientific Research Applications
Triisooctadecyl benzene-1,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants.
Mechanism of Action
The mechanism of action of triisooctadecyl benzene-1,2,4-tricarboxylate involves its interaction with various molecular targets. The ester groups in the compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. The long alkyl chains provide hydrophobic interactions, which are crucial in applications like drug delivery and membrane studies .
Comparison with Similar Compounds
Similar Compounds
Triisodecyl benzene-1,2,4-tricarboxylate: Similar in structure but with shorter alkyl chains.
Triisohexadecyl benzene-1,2,4-tricarboxylate: Another similar compound with different alkyl chain lengths.
Uniqueness
Triisooctadecyl benzene-1,2,4-tricarboxylate is unique due to its long alkyl chains, which provide enhanced hydrophobic interactions and stability. This makes it particularly useful in applications requiring high thermal and chemical stability .
Properties
CAS No. |
93858-71-0 |
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Molecular Formula |
C63H114O6 |
Molecular Weight |
967.6 g/mol |
IUPAC Name |
tris(16-methylheptadecyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C63H114O6/c1-55(2)46-40-34-28-22-16-10-7-13-19-25-31-37-43-51-67-61(64)58-49-50-59(62(65)68-52-44-38-32-26-20-14-8-11-17-23-29-35-41-47-56(3)4)60(54-58)63(66)69-53-45-39-33-27-21-15-9-12-18-24-30-36-42-48-57(5)6/h49-50,54-57H,7-48,51-53H2,1-6H3 |
InChI Key |
BFWODOXKUORNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(C)C)C(=O)OCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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